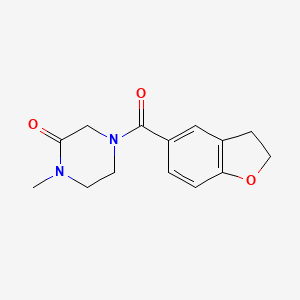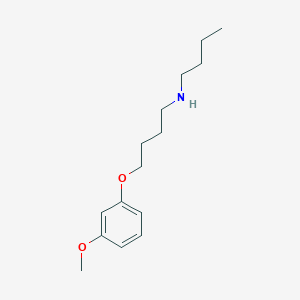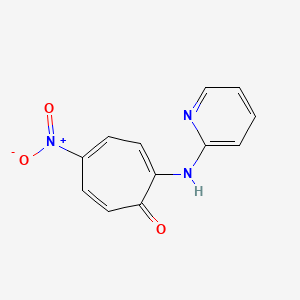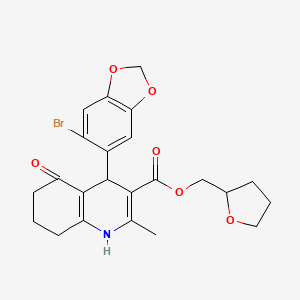
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of iodine, nitro, and phenyl groups attached to the imidazole ring, making it a molecule of interest in various fields of research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of benzil, ammonium acetate, and an aromatic aldehyde under reflux conditions.
Introduction of the iodine group: The iodination of the phenyl ring can be performed using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Nitration of the phenyl ring: The nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution reactions: The iodine and nitro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation reactions: The phenyl groups can be oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Amino derivatives: From the reduction of the nitro group.
Halogenated derivatives: From substitution reactions involving the iodine group.
Oxidized products: From the oxidation of the phenyl rings.
Aplicaciones Científicas De Investigación
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the iodine group can participate in halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the iodine and nitro groups, making it less reactive in certain types of chemical reactions.
2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole:
2-(3-iodophenyl)-4,5-diphenyl-1H-imidazole: Contains an iodine group but lacks the nitro group, influencing its chemical behavior and biological activity.
Uniqueness
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse applications in research and industry. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields.
Propiedades
IUPAC Name |
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14IN3O2/c22-17-8-4-7-16(13-17)21-23-19(14-5-2-1-3-6-14)20(24-21)15-9-11-18(12-10-15)25(26)27/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCGZWIWZSUERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)I)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4897640.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide](/img/structure/B4897644.png)
![1-(3-Chlorophenyl)-6-hydroxy-5-[(4-methoxyphenyl)methyliminomethyl]pyrimidine-2,4-dione](/img/structure/B4897650.png)


![2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4897662.png)

![4-bromo-N-[phenyl(pyridin-4-yl)methyl]aniline](/img/structure/B4897674.png)
![(2-Methoxyphenyl)-[4-(3,6,7-trimethyl-1-benzofuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B4897676.png)


![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)
![1-(3,4-Dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4897731.png)
